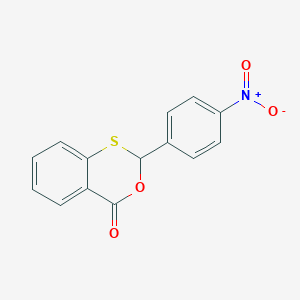

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

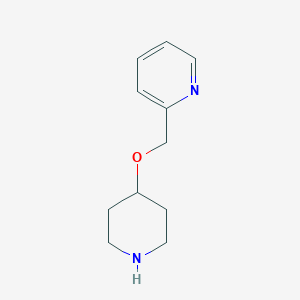

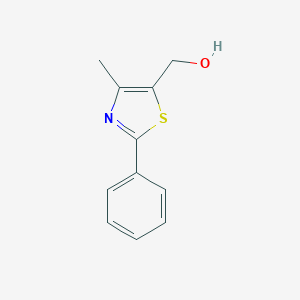

The compound “2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one” likely contains a benzoxathiin core, which is a type of heterocyclic compound . It also appears to have a nitrophenyl group attached, which is a functional group consisting of a phenyl ring and a nitro group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes, including alkylation and nitration reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by its functional groups. For instance, the presence of a nitro group could impact the compound’s reactivity and interaction with other chemicals .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and molecular structure. For example, the presence of a nitro group could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and functional groups. For example, the presence of a nitro group could impact the compound’s solubility and reactivity.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The compound 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one, akin to 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, is part of a class of chemicals with significant synthetic and pharmacological potential. Research highlights the synthetic versatility of these compounds, primarily derived from salicylic acid derivatives, and their ability to undergo various chemical transformations. These transformations involve reaction centers within the heterocyclic fragment, demonstrating the compound's potential for creating new molecular systems with desirable pharmacological properties. The oxathiine nucleus, in particular, is noted for its ability to undergo recyclizations, marking it as a promising candidate for further experimental chemistry and pharmacology research due to its structural similarity to coumarins, which has led to investigations into its anticoagulant, antimicrobial, and antitumor properties (Hryhoriv, Lega, & Shemchuk, 2021).

Photosensitive Properties

Another aspect of research into compounds like 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one involves their role as photosensitive protecting groups. Early work indicates that groups including 2-nitrobenzyl and 3-nitrophenyl show promise for use in synthetic chemistry, due to their ability to protect functional groups during photochemical reactions. This opens up pathways for novel synthesis strategies in the development of drugs and materials, although further development and understanding of these applications are needed (Amit, Zehavi, & Patchornik, 1974).

Environmental and Analytical Applications

Research into the environmental fate and analytical detection of compounds structurally related to 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one, such as nitrated phenols, has revealed their significance in environmental chemistry. Studies focus on their occurrence in various environmental matrices, sources, and atmospheric transformations. The understanding of these processes is crucial for assessing the environmental impact of nitrophenols and related compounds, highlighting the need for further investigation into their environmental behavior and degradation pathways (Harrison et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-3,1-benzoxathiin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c16-13-11-3-1-2-4-12(11)20-14(19-13)9-5-7-10(8-6-9)15(17)18/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPYSTGKMNQEJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324562 |

Source

|

| Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

CAS RN |

55211-73-9 |

Source

|

| Record name | NSC407078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)

![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)

![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)